molecular formula C15H13ClN2OS B2776534 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 338777-97-2

7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No.: B2776534
CAS No.: 338777-97-2
M. Wt: 304.79
InChI Key: XNKGDDGQRYAYNK-UHFFFAOYSA-N
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Description

7-Chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a chemical compound belonging to the class of benzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of 2-aminobenzothiazole derivatives with appropriate carboxylic acid chlorides under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiazine ring to its corresponding sulfone derivative.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions often employ reducing agents such as iron powder or hydrogen gas.

  • Substitution reactions can be facilitated by nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide sulfone.

  • Reduction: this compound amine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It has demonstrated anti-inflammatory and analgesic effects, making it a candidate for the development of new therapeutic agents.

Industry: The industrial applications of this compound include its use as a building block in the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

  • 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

  • 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide

Uniqueness: 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide stands out due to its specific structural features and reactivity profile. Unlike its similar compounds, it offers a unique combination of biological and chemical properties that make it suitable for a wide range of applications.

Properties

IUPAC Name

7-chloro-N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-6-7-13-14(10-11)20-9-8-18(13)15(19)17-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKGDDGQRYAYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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